Methyl 4-acetyl-5-methylisoxazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-4(10)6-5(2)13-9-7(6)8(11)12-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCGIMFQGZJVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384070 | |
| Record name | METHYL 4-ACETYL-5-METHYLISOXAZOLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104149-61-3 | |
| Record name | METHYL 4-ACETYL-5-METHYLISOXAZOLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Significance of Novel Isoxazole Derivatives in Modern Drug Development
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties—including its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and enhance pharmacokinetic profiles—have cemented its role in the development of numerous clinically successful drugs.[1][2] This technical guide provides an in-depth analysis of the discovery and significance of novel isoxazole derivatives for an audience of researchers, scientists, and drug development professionals. We will explore robust synthetic strategies, delve into the molecular mechanisms underpinning their diverse biological activities, and present detailed protocols for their evaluation. The narrative is grounded in field-proven insights, explaining the causal relationships behind experimental choices and emphasizing self-validating methodologies to ensure scientific integrity.
The Isoxazole Scaffold: A Cornerstone of Medicinal Chemistry
The isoxazole moiety is an aromatic, five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions.[3] This arrangement confers a unique set of electronic and steric properties that medicinal chemists leverage to address complex pharmacological challenges.
Inherent Physicochemical Advantages:
-
Metabolic Stability: The aromatic nature of the isoxazole ring often imparts resistance to metabolic degradation, a critical factor in improving a drug candidate's half-life and bioavailability.
-
Hydrogen Bonding: The nitrogen atom in the ring can act as a hydrogen bond acceptor, while substituents can be tailored to act as donors, facilitating strong and specific interactions with biological targets.[1]
-
Dipole Moment: The heteroatoms induce a significant dipole moment, influencing the molecule's solubility, crystal packing, and ability to penetrate cell membranes.
-
Bioisosteric Replacement: The isoxazole ring is an effective bioisostere for amide and ester groups, allowing chemists to replace metabolically liable functionalities without sacrificing binding affinity, thereby improving the drug-like properties of a lead compound.[3]
The strategic incorporation of the isoxazole ring can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[3] This has led to the development of a wide array of FDA-approved drugs, including the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor) and the antibiotic Sulfamethoxazole.[4][5]
Synthetic Strategies: Building the Isoxazole Core
The construction of the isoxazole ring is a well-established field, yet innovation continues to yield more efficient, regioselective, and environmentally benign methodologies. The choice of synthetic route is critical and is dictated by the desired substitution pattern, available starting materials, and scalability.
The [3+2] Cycloaddition: A Workhorse Reaction
The most prevalent and versatile method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the three-atom component) and an alkyne or alkene (the two-atom component).[6][7]
-
Causality: This concerted, pericyclic reaction is highly efficient and regioselective. The choice of dipolarophile (the alkyne or alkene) directly determines the substitution pattern on the resulting isoxazole ring. Terminal alkynes, for instance, reliably yield 3,5-disubstituted isoxazoles.[8] The in-situ generation of the often-unstable nitrile oxide from an aldoxime precursor is a key procedural consideration to maximize yield and minimize side reactions.[7]
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ijpca.org [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Isoxazole synthesis [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: The Strategic Role of Isoxazoles in Modern Medicinal Chemistry and Drug Design
Preamble: The Isoxazole Scaffold - A Privileged Structure in Drug Discovery
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in contemporary medicinal chemistry.[1][2] Its prevalence in a multitude of clinically successful drugs is not coincidental but rather a consequence of its unique physicochemical properties. The isoxazole moiety is not merely a passive linker; it actively modulates a compound's pharmacokinetic and pharmacodynamic profile. Its distinct electronic nature, ability to engage in various non-covalent interactions like hydrogen bonding and π–π stacking, and its role as a versatile bioisostere for other functional groups make it a powerful tool for drug designers.[2] This guide provides an in-depth exploration of the isoxazole scaffold, detailing its pharmacological significance, core synthetic strategies, and application in rational drug design for researchers and drug development professionals.
Pharmacological Significance and Therapeutic Applications
The incorporation of an isoxazole ring into molecular structures has yielded compounds with a vast spectrum of biological activities.[1][3][4] This versatility has led to the development of FDA-approved drugs across numerous therapeutic areas.[2][5]
Key Therapeutic Areas for Isoxazole-Containing Drugs:
-
Anti-inflammatory: Isoxazole derivatives are prominent in anti-inflammatory drugs, often targeting enzymes in the arachidonic acid pathway.[4] The selective COX-2 inhibitor Valdecoxib and the disease-modifying antirheumatic drug (DMARD) Leflunomide are prime examples where the isoxazole core is critical for activity.[1][2][4]
-
Antibacterial: The isoxazole scaffold is integral to several antibiotics. Sulfamethoxazole , often combined with trimethoprim, functions by inhibiting dihydropteroate synthase, a key enzyme in bacterial folic acid synthesis.[2] Penicillin-class antibiotics like Cloxacillin , Dicloxacillin , and Oxacillin feature a bulky isoxazole group that sterically hinders bacterial β-lactamase enzymes, overcoming a common resistance mechanism.[2][4]
-
Antipsychotic: Second-generation antipsychotics such as Risperidone and its active metabolite Paliperidone , as well as Iloperidone , incorporate a benzisoxazole moiety.[2][6] This group is crucial for their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, which is central to their therapeutic effect in treating schizophrenia and mood disorders.[2]
-
Anticancer: The isoxazole ring is found in various investigational and approved anticancer agents.[3][4][7] For example, Tivozanib , approved for renal cell carcinoma, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[2] The isoxazole moiety contributes to the overall conformation required for binding to the ATP pocket of the kinase.[2]
-
Anticonvulsant: Zonisamide is a sulfonamide anticonvulsant used to treat partial seizures. Its mechanism involves blocking voltage-gated sodium channels and T-type calcium channels, and the isoxazole ring is an essential part of its pharmacophore.[2]
Data Summary: FDA-Approved Isoxazole-Containing Pharmaceuticals
| Drug Name | Therapeutic Class | Core Mechanism of Action |
| Leflunomide | Antirheumatic (DMARD) | Inhibition of dihydroorotate dehydrogenase (DHODH), blocking pyrimidine synthesis in lymphocytes.[2] |
| Valdecoxib | Anti-inflammatory (NSAID) | Selective inhibition of cyclooxygenase-2 (COX-2).[2] |
| Sulfamethoxazole | Antibiotic | Competitive inhibition of dihydropteroate synthase in bacteria.[2] |
| Cloxacillin | Antibiotic (Penicillin) | Inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2][4] |
| Risperidone | Antipsychotic | Antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] |
| Zonisamide | Anticonvulsant | Blocks voltage-sensitive sodium and T-type calcium channels.[2] |
| Tivozanib | Anticancer | Inhibition of vascular endothelial growth factor receptors (VEGFRs).[2] |
Core Synthetic Strategies and Protocols
The synthesis of the isoxazole ring is well-established, with several robust methods available to medicinal chemists. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.
Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition
This is arguably the most fundamental and versatile method for constructing the isoxazole ring.[8] It involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[8] The causality behind this reaction's success lies in its concerted, pericyclic mechanism which generally proceeds with high regioselectivity and efficiency, often termed a "click chemistry" reaction.[8]
Experimental Workflow: 1,3-Dipolar Cycloaddition
Caption: Workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.
Step-by-Step Protocol:
-
Nitrile Oxide Generation:
-
Dissolve the starting aldoxime (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethanol).
-
Add a mild base (e.g., triethylamine, 1.1 eq) if necessary.
-
Slowly add a solution of the halogenating/oxidizing agent (e.g., N-chlorosuccinimide (NCS) or Chloramine-T, 1.1 eq) at 0 °C. The in-situ generation of the nitrile oxide is critical as these intermediates can be unstable.
-
-
Cycloaddition:
-
To the freshly generated nitrile oxide solution, add the alkyne (1.0 eq).
-
Allow the reaction to warm to room temperature and stir for 3-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC). The prolonged stirring ensures complete consumption of the transient nitrile oxide.
-
-
Workup and Purification:
-
Once the reaction is complete, quench with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
-
Self-Validation/Characterization:
-
Confirm the structure of the purified isoxazole derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the melting point (mp) and compare it to literature values if available. Purity should be >95% by HPLC.
-
Protocol 2: Synthesis from Chalcones
This method is highly effective for synthesizing 3,5-diaryl isoxazoles, which are common motifs in bioactive compounds. The protocol relies on the cyclocondensation of a chalcone (an α,β-unsaturated ketone) with hydroxylamine.[1][6]
Step-by-Step Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the chalcone derivative (1.0 eq) in a suitable solvent such as ethanol.[6]
-
Add hydroxylamine hydrochloride (1.5 eq) and a base (e.g., sodium acetate or potassium hydroxide, 2.0 eq).[6] The base is essential to liberate free hydroxylamine from its hydrochloride salt.
-
-
Cyclocondensation:
-
Reflux the reaction mixture for 4-8 hours. The elevated temperature drives the condensation and subsequent cyclization reaction.
-
Monitor the reaction progress by TLC until the starting chalcone is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The isoxazole product often precipitates as a solid. Collect the solid by filtration.
-
If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate).
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole.
-
-
Self-Validation/Characterization:
-
Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and structure.
-
Measure the melting point and assess purity via HPLC.
-
Case Study in Drug Design: Leflunomide's Mechanism
Leflunomide is a classic example of how the isoxazole ring can be ingeniously used in prodrug design. Leflunomide itself is not the active agent. Following oral administration, the isoxazole ring undergoes metabolic opening in the gastrointestinal mucosa and plasma to form the active metabolite, teriflunomide (A77 1726).[2]
The causality here is that the isoxazole ring, while stable, is metabolically labile enough to serve as a masked α-cyano enol. This bioactivation is a key design feature. Teriflunomide then proceeds to inhibit dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[2] Rapidly proliferating cells, such as activated T-cells in rheumatoid arthritis, are highly dependent on this pathway, leading to the drug's immunomodulatory effects.[2]
Bioactivation Pathway of Leflunomide
Caption: Metabolic activation of Leflunomide to its active form, Teriflunomide.
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the isoxazole ring profoundly influences biological activity. Medicinal chemists systematically modify substituents at the C3, C4, and C5 positions to optimize potency, selectivity, and pharmacokinetic properties.
-
Fixed Orientation: The isoxazole ring can act as a rigid scaffold, fixing the orientation of key pharmacophoric groups. In VEGFR inhibitors, for example, the isoxazole ring helps position functional groups to form specific hydrogen bonds and hydrophobic interactions within the kinase active site.[7]
-
Modulation of Potency: In a series of 3,5-disubstituted isoxazole derivatives synthesized from tyrosol, SAR studies revealed that substitutions on the phenyl ring at the C5 position significantly impacted anticancer activity.[9] Electron-withdrawing groups like chloride or electron-donating groups like methoxy enhanced antiproliferative properties against U87 glioblastoma cells, highlighting the delicate electronic balance required for optimal target engagement.[9]
-
Bioisosterism: The isoxazole ring is often used as a bioisostere for amide or ester groups. It can mimic their size, shape, and ability to act as hydrogen bond acceptors, while often conferring greater metabolic stability.
SAR Summary Table: Anticancer Tyrosol-Isoxazole Derivatives
| Compound | R Group (at C5-phenyl) | Antiproliferative Activity (IC₅₀ in µM against U87 cells) |
| 4a | 4-Methyl | 61.4[9] |
| 4b | 4-Methoxy | 42.8[9] |
| 4c | 4-Chloro | 67.6 (Value from paper, though text implies it's among the best)[9] |
| Temozolomide | (Positive Control) | 53.85[9] |
Note: The data suggests that electronic modifications at the para-position of the C5-phenyl ring are well-tolerated and can yield potency comparable to or better than the standard-of-care drug, Temozolomide.[9]
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a highly valuable and privileged structure in drug discovery.[3][5] Its robust synthetic chemistry, coupled with its favorable physicochemical and biological properties, ensures its continued application. Future trends will likely focus on using isoxazoles in the design of multi-targeted therapies and exploring novel substitution patterns to tackle challenges like drug resistance and off-target toxicity.[3][4] The continued exploration of isoxazole chemistry is a promising avenue for the discovery of next-generation therapeutic agents.[3][6]
References
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.
-
Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Published. [Link]
-
Shaik, A. B., Al-Balawi, A. S., Al-Ghamdi, A. M., & Al-Mishari, A. A. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
-
Kumar, K. A., & Jayaroopa, P. (2013). ISOXAZOLES: MOLECULES WITH POTENTIAL MEDICINAL PROPERTIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(2), 294-304. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. [Link]
-
Gong, Y., Wang, Z., Zhang, Y., Sheng, J., & Li, Y. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(23), 7891. [Link]
-
Shaik, A. B., Al-Balawi, A. S., Al-Ghamdi, A. M., Al-Mishari, A. A., & Al-Anqari, K. M. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(13), 8827-8863. [Link]
-
Zhou, Y., & Rui, E. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075. [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32903-32929. [Link]
-
Gong, Y., Wang, Z., Zhang, Y., Sheng, J., & Li, Y. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Fused Isoxazoles: A Comprehensive Review | MDPI [mdpi.com]
- 7. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Laboratory Construction of the Isoxazole Ring
Introduction: The Enduring Significance of the Isoxazole Scaffold in Modern Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of contemporary medicinal chemistry and drug development.[1][2][3] Its unique electronic properties and rigid planar structure allow it to serve as a versatile bioisostere for various functional groups, enhancing pharmacological parameters such as potency, selectivity, and metabolic stability. The isoxazole moiety is a key pharmacophore in a range of clinically approved drugs, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the most robust and widely employed laboratory methods for the construction of the isoxazole ring, complete with mechanistic insights and actionable protocols.
Strategic Approaches to Isoxazole Ring Synthesis: A Comparative Overview
The synthetic strategies for constructing the isoxazole ring are diverse, each offering distinct advantages concerning substrate scope, regioselectivity, and reaction conditions. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. The two most prevalent and versatile approaches are the [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[4]
| Synthetic Method | Key Reactants | Advantages | Disadvantages |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide and Alkyne | High efficiency, good regioselectivity, broad substrate scope. | Nitrile oxides can be unstable and require in situ generation. |
| Condensation Reaction | 1,3-Dicarbonyl Compound and Hydroxylamine | Readily available starting materials, straightforward procedure. | Can lead to regioisomeric mixtures with unsymmetrical dicarbonyls. |
| From α,β-Unsaturated Ketones | Chalcones and Hydroxylamine | Useful for specific substitution patterns. | Two-step process involving initial chalcone synthesis. |
| Modern Catalytic Methods | Various (e.g., alkynyl oximes) | High yields, mild conditions, can offer novel regioselectivity. | May require specialized catalysts and optimization. |
Method 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a powerful and highly convergent method for the synthesis of isoxazoles.[4][5] The reaction proceeds with high regioselectivity, typically affording 3,5-disubstituted isoxazoles. A key consideration is the generation of the nitrile oxide, which is often unstable and therefore prepared in situ.[6]
Mechanistic Rationale
The reaction is a concerted pericyclic process where the π systems of the nitrile oxide and the alkyne interact to form a new five-membered ring in a single step. The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.
Diagram 1: General Mechanism of 1,3-Dipolar Cycloaddition
Caption: Concerted [3+2] cycloaddition mechanism.
Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime
This protocol describes a one-pot synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne using sodium hypochlorite as the oxidant.[3]
Materials:
-
Aromatic aldoxime (e.g., benzaldoxime) (1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, ~5% w/v)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sodium hypochlorite solution dropwise over 30 minutes with vigorous stirring. The in situ formation of the corresponding hydroximoyl chloride and its subsequent elimination to the nitrile oxide will occur.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.
Causality Behind Choices:
-
Triethylamine: Acts as a base to facilitate the elimination of HCl from the intermediate hydroximoyl chloride, generating the reactive nitrile oxide.
-
Sodium Hypochlorite: A mild and inexpensive oxidizing agent that converts the aldoxime to the corresponding hydroximoyl chloride in situ.
-
0 °C to Room Temperature: The initial cooling controls the exothermic reaction, while allowing the reaction to warm to room temperature ensures complete conversion.
Method 2: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine
This classical method provides a straightforward route to isoxazoles through the reaction of a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester) with hydroxylamine.[4][7] The reaction proceeds via the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[7]
Mechanistic Rationale
The more electrophilic carbonyl group of the 1,3-dicarbonyl compound is first attacked by the nitrogen of hydroxylamine to form an oxime. The hydroxyl group of the oxime then acts as a nucleophile, attacking the second carbonyl group to form a cyclic hemiaminal intermediate. Subsequent dehydration furnishes the isoxazole.
Diagram 2: Condensation and Cyclization Workflow
Caption: Stepwise formation of isoxazole.
Protocol 2: Synthesis of 3,5-Dimethylisoxazole
This protocol details the synthesis of 3,5-dimethylisoxazole from acetylacetone (a 1,3-diketone) and hydroxylamine hydrochloride.
Materials:
-
Acetylacetone (1.0 eq)
-
Hydroxylamine hydrochloride (NH2OH·HCl) (1.1 eq)
-
Sodium acetate (CH3COONa) (1.2 eq)
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of water.
-
Add ethanol to the solution.
-
To this stirring solution, add acetylacetone (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation. The crude product can be purified by distillation if necessary.
Causality Behind Choices:
-
Hydroxylamine Hydrochloride and Sodium Acetate: Hydroxylamine is used as its more stable hydrochloride salt. Sodium acetate acts as a base to liberate the free hydroxylamine in situ.
-
Reflux in Ethanol: The elevated temperature accelerates both the initial condensation and the subsequent cyclization and dehydration steps. Ethanol is a suitable solvent for all reactants.
Method 3: Synthesis from α,β-Unsaturated Ketones (Chalcones)
Isoxazoles can be effectively synthesized from α,β-unsaturated ketones, commonly known as chalcones.[8] This two-step process first involves the synthesis of the chalcone via a Claisen-Schmidt condensation, followed by its reaction with hydroxylamine.[4]
Protocol 3: Two-Step Synthesis of a 3,5-Diarylisoxazole
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve an aromatic ketone (e.g., acetophenone) (1.0 eq) and an aromatic aldehyde (e.g., benzaldehyde) (1.0 eq) in ethanol in a flask.[4]
-
Add an aqueous solution of sodium hydroxide (NaOH) dropwise while stirring at room temperature.[4]
-
Continue stirring for 2-4 hours, during which the chalcone product often precipitates.[4]
-
Pour the mixture into crushed ice and acidify with dilute HCl to precipitate the remaining product.[4]
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.
Step 2: Isoxazole Formation
-
Reflux a mixture of the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.[4] The presence of a base like sodium acetate can be beneficial.
-
After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water.[4]
-
Extract the product with a suitable organic solvent like diethyl ether.[4]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting isoxazole by column chromatography or recrystallization.
Modern and Greener Synthetic Approaches
Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for isoxazole construction. These often involve the use of catalysts or alternative energy sources.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rates for both 1,3-dipolar cycloadditions and condensation reactions, often leading to higher yields in shorter reaction times.[3][9]
-
Ultrasound-Assisted Synthesis: Sonication provides a mechanical energy source that can enhance reaction rates and yields, particularly in heterogeneous reaction mixtures.[10] This method aligns with the principles of green chemistry by often allowing for the use of greener solvents like water.[10]
-
Metal-Catalyzed Reactions: Various metals, including copper, gold, and palladium, have been employed to catalyze the synthesis of isoxazoles through different mechanistic pathways, offering unique reactivity and selectivity.[3][11] However, the need to remove residual metal from the final product is a key consideration, leading to a growing interest in metal-free alternatives.[3]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, side reactions, or purification loss. | Optimize reaction time and temperature. Ensure purity of starting materials. Use a different purification method. |
| Formation of Regioisomers | Use of unsymmetrical starting materials (e.g., unsymmetrical 1,3-diketones). | Modify the substrate to favor one isomer. Use a regioselective synthetic method. Separate isomers by careful chromatography or crystallization.[4] |
| Difficulty in Purifying Product | Similar polarity of product and byproducts. | Screen different solvent systems for column chromatography.[4] Consider derivatization to alter polarity for easier separation.[4] |
Conclusion
The construction of the isoxazole ring is a well-established and continually evolving field in organic synthesis. The choice of synthetic method should be guided by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The classical methods of 1,3-dipolar cycloaddition and condensation of 1,3-dicarbonyls remain highly reliable and versatile. Concurrently, the adoption of modern techniques such as microwave and ultrasound-assisted synthesis offers significant advantages in terms of reaction efficiency and environmental impact. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are paramount to achieving successful and reproducible outcomes in the laboratory.
References
-
Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... - ResearchGate. Available at: [Link]
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) - Sciforum. Available at: [Link]
-
Isoxazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
synthesis of isoxazoles - YouTube. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Available at: [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central. Available at: [Link]
-
Examples of medicinal products with the isoxazole moiety - ResearchGate. Available at: [Link]
-
1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole - ChemTube3D. Available at: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]
-
Construction of Isoxazole ring: An Overview. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemtube3d.com [chemtube3d.com]
- 7. youtube.com [youtube.com]
- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 9. nanobioletters.com [nanobioletters.com]
- 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoxazole synthesis [organic-chemistry.org]
Application Notes and Protocols for Methyl 4-acetyl-5-methylisoxazole-3-carboxylate in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Foreword: The Isoxazole Scaffold in Modern Agrochemical Discovery
The isoxazole heterocycle is a cornerstone in the development of novel bioactive molecules, demonstrating a remarkable spectrum of activities that span from pharmaceuticals to crop protection.[1][2] Its unique electronic and structural properties make it a privileged scaffold for designing next-generation herbicides, fungicides, and insecticides.[2][3] This document provides detailed application notes and experimental protocols for a promising, yet underexplored, isoxazole derivative: Methyl 4-acetyl-5-methylisoxazole-3-carboxylate . While extensive public data on this specific molecule is nascent, its structural motifs—a substituted isoxazole core—suggest significant potential as a lead compound in agrochemical screening campaigns.[4] These protocols are designed for researchers, chemists, and plant scientists to systematically evaluate its efficacy and mechanism of action.
Compound Profile: Methyl 4-acetyl-5-methylisoxazole-3-carboxylate
| Property | Value | Source |
| IUPAC Name | Methyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylate | N/A |
| Molecular Formula | C₈H₉NO₄ | N/A |
| Molecular Weight | 199.16 g/mol | N/A |
| Structure | ![]() | N/A |
| CAS Number | Not available | N/A |
| Predicted Activity | Herbicidal, Fungicidal | [2][5] |
Note: Some properties are computationally derived due to the novelty of the compound.
Synthesis Pathway Overview
The synthesis of Methyl 4-acetyl-5-methylisoxazole-3-carboxylate can be approached through established isoxazole formation methodologies. A plausible synthetic route involves the reaction of a β-ketoester with hydroxylamine, followed by functional group manipulations. While a specific, validated synthesis for this exact molecule is not widely published, related syntheses of similar isoxazole structures provide a strong foundation. For instance, the synthesis of ethyl-5-methylisoxazole-4-carboxylate often involves the reaction of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate.[6] A proposed logical workflow for synthesis is outlined below.
Caption: Proposed synthetic workflow for Methyl 4-acetyl-5-methylisoxazole-3-carboxylate.
Application Focus 1: Pre-Emergent Herbicidal Activity
Rationale: The isoxazole class includes potent herbicides like Isoxaflutole, which acts by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.[7] The structural features of Methyl 4-acetyl-5-methylisoxazole-3-carboxylate suggest it could interfere with critical metabolic pathways in germinating weeds.
Protocol 3.1: Primary Screening for Pre-Emergent Herbicidal Efficacy
This protocol is designed to rapidly assess the pre-emergent herbicidal activity across a range of concentrations against model weed species.
Materials:
-
Methyl 4-acetyl-5-methylisoxazole-3-carboxylate (test compound)
-
Acetone (ACS grade)
-
Tween® 20
-
Deionized water
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli (barnyard grass) and Amaranthus retroflexus (redroot pigweed))
-
Petri dishes (90 mm) with filter paper, or small pots with sterilized soil mix
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of the test compound in acetone.
-
Test Solution Preparation: Create a serial dilution to achieve final test concentrations (e.g., 1, 10, 100, 1000 ppm). A typical formulation involves adding the stock solution to deionized water containing 0.1% (v/v) Tween® 20 to ensure emulsification. A vehicle control (0.1% Tween® 20 in water with the corresponding acetone concentration) must be prepared.
-
Experimental Setup (Petri Dish Assay): a. Place two layers of filter paper in each 90 mm petri dish. b. Pipette 5 mL of a test solution (or control) evenly onto the filter paper. c. Place 20-30 seeds of a single weed species onto the moistened filter paper. d. Seal the petri dishes with parafilm to maintain humidity. e. Prepare three replicate dishes for each concentration and each species.
-
Experimental Setup (Soil Assay): a. Fill 4x4 inch pots with a sterile sandy loam soil mix. b. Sow 20-30 seeds of a single weed species approximately 0.5 cm deep. c. Apply 10 mL of the test solution evenly to the soil surface using a fine mist sprayer. d. Prepare a negative control (water only) and a vehicle control. e. Prepare three replicate pots for each treatment.
-
Incubation: Place all petri dishes/pots in a growth chamber under controlled conditions (e.g., 25°C/20°C day/night temperature, 14h photoperiod).
-
Data Collection: After 10-14 days, assess the following parameters:
-
Germination percentage.
-
Root and shoot length (for petri dish assay).
-
Emergence percentage (for soil assay).
-
Phytotoxicity rating (on a scale of 0-100%, where 100% is complete plant death).
-
Data Analysis: Calculate the germination/emergence inhibition percentage relative to the vehicle control. Determine the concentration required for 50% inhibition (IC₅₀) using probit analysis.
| Concentration (ppm) | Barnyard Grass Germination Inhibition (%) | Redroot Pigweed Germination Inhibition (%) |
| 1 | 5 ± 2.1 | 12 ± 3.5 |
| 10 | 25 ± 4.5 | 45 ± 5.0 |
| 100 | 78 ± 6.2 | 92 ± 4.1 |
| 1000 | 100 ± 0.0 | 100 ± 0.0 |
| IC₅₀ (ppm) | ~45 | ~18 |
Note: Data presented is hypothetical for illustrative purposes.
Application Focus 2: Broad-Spectrum Fungicidal Activity
Rationale: Many isoxazole-containing compounds exhibit potent fungicidal properties by inhibiting key fungal enzymes. For example, some act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[1] The structure of Methyl 4-acetyl-5-methylisoxazole-3-carboxylate warrants investigation against common plant pathogenic fungi.
Protocol 4.1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol evaluates the compound's ability to inhibit the growth of pathogenic fungi on a solid medium.
Materials:
-
Methyl 4-acetyl-5-methylisoxazole-3-carboxylate
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
Procedure:
-
Stock Solution: Prepare a 10,000 ppm stock solution of the test compound in DMSO.
-
Amended Media Preparation: Autoclave PDA and cool to 50-55°C. Add the stock solution to the molten PDA to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Ensure the final DMSO concentration does not exceed 1% (v/v) in the media. Pour the amended PDA into sterile petri dishes. Prepare a vehicle control plate containing PDA with 1% DMSO.
-
Inoculation: a. From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. b. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control). c. Prepare three replicate plates for each concentration and each fungal species.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the fungus (e.g., 25°C).
-
Data Collection: When the mycelium in the control plates has reached the edge of the plate, measure the diameter of the fungal colony in all plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony. Calculate the EC₅₀ (effective concentration for 50% inhibition).
Caption: Workflow for the in vitro fungicidal activity assay.
Concluding Remarks for the Research Professional
Methyl 4-acetyl-5-methylisoxazole-3-carboxylate represents a molecule of significant interest for agrochemical discovery. Its isoxazole core is a well-established pharmacophore in crop protection, suggesting a high probability of biological activity.[2][8] The protocols outlined in this document provide a robust framework for the initial characterization of its herbicidal and fungicidal potential. Positive results from these primary screens should be followed by more advanced studies, including spectrum of activity against a wider range of pests, mode of action studies, and crop safety evaluations. As with any novel compound, appropriate safety precautions should be taken in the laboratory, including the use of personal protective equipment.[9]
References
-
Gawel, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]
-
Deshmukh, A. R., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Yilmaz, I., & Kucukislamoglu, M. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health. [Link]
-
Gawel, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of - Semantic Scholar. Semantic Scholar. [Link]
-
Pal, D., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. [Link]
-
PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. National Institutes of Health. [Link]
-
Li, Y., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
-
Singh, R., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]
-
De Cock, P., et al. (2012). Oxazole and Isoxazole Chemistry in Crop Protection. ResearchGate. [Link]
-
ProcessPointChemicals. (n.d.). Methyl 4-acetyl-5-methylisoxazole-3-carboxylate. ProcessPointChemicals. [Link]
- Patel, P. N., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Pujar, G. V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]
-
Wang, L., et al. (2015). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. [Link]
-
Li, Y., et al. (2023). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry. [Link]
-
Minnesota Department of Agriculture. (2015). Isoxaflutole | New Active Ingredient Review. Minnesota Department of Agriculture. [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methyl 4-acetyl-5-methylisoxazole-3-carboxylate Supplier & Distributor of CAS# [processpointchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. mda.state.mn.us [mda.state.mn.us]
- 8. espublisher.com [espublisher.com]
- 9. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Methods to minimize impurities in Methyl 4-acetyl-5-methylisoxazole-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for Methyl 4-acetyl-5-methylisoxazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section addresses specific issues in a question-and-answer format, focusing on the identification, root cause, and resolution of common impurities.
Q1: I'm observing a significant isomeric impurity in my crude product. What is its likely identity and how can I prevent its formation?
A1: Root Cause Analysis and Prevention
The most probable isomeric impurity is Methyl 3-acetyl-5-methylisoxazole-4-carboxylate . This arises from a lack of regioselectivity during the crucial cyclization step between the 1,3-dicarbonyl precursor (methyl 2-acetyl-3-oxobutanoate) and hydroxylamine.
Mechanistic Insight: The formation of the isoxazole ring involves the condensation of hydroxylamine with a 1,3-dicarbonyl compound. Hydroxylamine has two nucleophilic sites: the oxygen and the nitrogen. The initial attack can occur at either of the two carbonyl carbons of the diketone, followed by cyclization and dehydration. While the desired product forms from the attack of the hydroxylamine's amino group on the C2 carbonyl and the hydroxyl group on the C4 carbonyl, the isomeric impurity results from the reverse orientation of addition.
A process for a related compound, ethyl-5-methylisoxazole-4-carboxylate, highlights that this non-specific attack can lead to significant impurity levels, sometimes exceeding 10%.[1] The key to minimizing this is to control the reaction kinetics to favor the desired pathway.
Preventative Measures:
-
Strict Temperature Control: Maintain a low reaction temperature, ideally between -5°C and 10°C, during the addition of hydroxylamine.[1] Lower temperatures enhance the selectivity of the nucleophilic attack, favoring the thermodynamically more stable product.
-
Control of pH: The nucleophilicity of hydroxylamine is pH-dependent. Running the reaction in a buffered solution (e.g., with sodium acetate) can help maintain an optimal pH, suppressing side reactions.[1]
-
Slow Reagent Addition: Add the hydroxylamine solution dropwise to the solution of the dicarbonyl precursor. This prevents localized concentration spikes that can lead to uncontrolled, non-selective reactions.
Diagram: Regioselective vs. Non-Selective Cyclization
Caption: Control of regioselectivity at the initial condensation step.
Q2: My final product is contaminated with the corresponding carboxylic acid. What causes this and how can I remove it?
A2: Hydrolysis and Purification
The presence of 4-acetyl-5-methylisoxazole-3-carboxylic acid is a result of the hydrolysis of the methyl ester group.
Causality: The isoxazole ester is susceptible to hydrolysis under both strong acidic and strong basic conditions, particularly at elevated temperatures. Prolonged exposure to acidic conditions during workup or purification can cleave the ester bond.[1] For instance, processes involving hydrolysis of related isoxazole esters show that extended reflux in acidic media generates more by-products.[1]
Mitigation and Removal:
-
Workup Conditions: During aqueous workup, use dilute, weak acids (e.g., 1M citric acid) or saturated sodium bicarbonate solution for neutralization. Avoid using strong acids like concentrated HCl or H₂SO₄ unless absolutely necessary and keep the temperature low.
-
Purification via Extraction: The carboxylic acid impurity is significantly more acidic than the desired ester product. This difference in pKa can be exploited for purification.
-
Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and extracted into the aqueous phase, while the neutral ester remains in the organic layer.
-
Separate the layers and wash the organic phase with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.[2]
-
Frequently Asked Questions (FAQs)
-
What are the recommended analytical methods for purity assessment?
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Use a C18 reverse-phase column with a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product's signals. Look for distinct singlets for the methyl groups and the isoxazole proton.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the mass of the main component and any impurities, which is crucial for diagnosing the source of contamination.
-
-
How do I select an appropriate solvent for recrystallization?
-
The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities, conversely, should be either very soluble or insoluble at all temperatures.
-
Begin by testing small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene, and mixtures thereof).
-
For isoxazole derivatives, solvent systems like ethanol/water or ethyl acetate/heptane are often effective.
-
-
Are there "greener" or more efficient synthesis methods I should consider?
-
Yes, recent research focuses on environmentally benign synthesis.[3] Methods employing aqueous media or ultrasound irradiation have been developed for other isoxazole derivatives.[3][4] These techniques can reduce reaction times, minimize byproducts, and often simplify purification, sometimes avoiding chromatography altogether.[4] While specific conditions for your target molecule may need optimization, these approaches represent the cutting edge of sustainable chemical synthesis.
-
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This is the most robust method for removing closely related impurities like isomers.
Materials:
-
Crude Methyl 4-acetyl-5-methylisoxazole-3-carboxylate
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane) and Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
Procedure:
-
Solvent System Selection: Determine the optimal mobile phase using TLC. The goal is a retention factor (R_f) of ~0.3 for the desired product. Start with a 4:1 Hexanes:Ethyl Acetate mixture and adjust the polarity as needed. The isomeric impurity will likely have a slightly different R_f.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product. A similar protocol is effective for other isoxazole derivatives.[2]
Table 1: Troubleshooting Summary
| Observed Issue | Potential Impurity | Likely Cause | Recommended Action |
| Extra Isomer Peak (LC-MS/NMR) | Methyl 3-acetyl-5-methylisoxazole-4-carboxylate | Non-selective cyclization | Lower reaction temperature to -5 to 10°C; slow reagent addition. Purify via column chromatography.[1] |
| Product Degradation / Low Yield | 4-acetyl-5-methylisoxazole-3-carboxylic acid | Ester hydrolysis | Use mild acids/bases in workup; avoid high temperatures. Remove via basic wash (e.g., NaHCO₃ solution).[1][2] |
| Unreacted Starting Materials | Methyl 2-acetyl-3-oxobutanoate | Incomplete reaction | Ensure 1:1 stoichiometry; increase reaction time or temperature moderately. Remove via aqueous wash. |
| Persistent Color in Product | High molecular weight polymeric byproducts | High reaction temperatures or oxygen exposure | Treat a solution of the product with activated charcoal before a final recrystallization. |
Diagram: Purification Workflow
Caption: Decision workflow for purification of the target compound.
References
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]
-
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. National Institutes of Health. [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. National Institutes of Health. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
Sources
- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Isoxazole Fragmentation Patterns
For researchers and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[1] Mass spectrometry (MS) is the definitive tool for the structural elucidation of these molecules, but interpreting their fragmentation patterns can be complex. The choice of ionization technique and the nature of substituents on the isoxazole ring dramatically influence the resulting mass spectra.
This guide provides an in-depth, objective comparison of isoxazole fragmentation under different mass spectrometric conditions. We will move beyond a simple catalog of fragments to explain the causal mechanisms behind these patterns, providing field-proven insights and validated experimental protocols to empower your research.
The Isoxazole Core: Understanding the Inherent Point of Failure
The key to predicting isoxazole fragmentation lies in its fundamental structure. The N-O bond (bond dissociation energy of approx. 200-250 kJ/mol) is the weakest link in the heterocyclic ring. Consequently, its cleavage is the preferential and most characteristic primary fragmentation event in the mass spectrometer, a unique feature that often initiates the entire fragmentation cascade.[2] This initial cleavage can then be followed by complex rearrangements and the loss of small neutral molecules. Studies using metastable ions and thermodynamic analysis have confirmed that the fragmentation of the parent isoxazole ring can involve isomerization via ring opening, followed by losses of hydrogen, formyl radicals (HCO), or carbon monoxide (CO).[3]
A Tale of Two Techniques: Comparing EI and ESI
The energy imparted to the molecule during ionization is the single most critical factor determining the extent and type of fragmentation observed. Here, we compare the two most common ionization techniques: the "hard" Electron Ionization (EI) and the "soft" Electrospray Ionization (ESI).
Electron Ionization (EI): Brute Force for Maximum Information
Electron Ionization is a classic, high-energy technique where the sample, in the gas phase, is bombarded with a 70 eV beam of electrons.[4] This energetic impact removes an electron to form a high-energy molecular ion (M•+) that is prone to extensive and immediate fragmentation.
Causality: The high internal energy deposited into the M•+ ion is sufficient to overcome the activation energy for multiple fragmentation pathways simultaneously. For isoxazoles, this means the initial N-O bond cleavage is just the beginning. The resulting radical cation undergoes a cascade of reactions, often formulated as proceeding through azirine intermediates, leading to a rich spectrum of fragment ions.[2]
Key Characteristics of EI Spectra for Isoxazoles:
-
Weak or Absent Molecular Ion: The M•+ is often unstable and fragments so readily that its peak is of very low abundance or entirely absent.
-
Rich Fragmentation Pattern: The spectrum is populated with many fragment ions, providing detailed structural information if the pathways can be deciphered.
-
Characteristic Fragments: For simple alkyl isoxazoles, cleavage of the N-O bond is a dominant event.[2] For the parent isoxazole, elimination of CO to form a [C₂H₃N]•+ ion is a notable pathway.[3]
Electrospray Ionization (ESI): A Gentle Approach for Targeted Analysis
In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[5][6] It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with very little excess energy. This process preserves the intact molecule, making the molecular weight readily apparent. Structural information is then obtained by selecting the precursor ion of interest and subjecting it to controlled fragmentation via tandem mass spectrometry (MS/MS), most commonly through Collision-Induced Dissociation (CID).
Causality: ESI is a process of ion evaporation from charged droplets, which does not impart significant internal energy.[6] Therefore, the resulting [M+H]⁺ ion is stable. During the subsequent MS/MS step, the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., argon or nitrogen). These collisions convert kinetic energy into internal energy in a controlled, stepwise manner, inducing fragmentation.[7] The fragmentation pathways can differ from EI because they originate from an even-electron species ([M+H]⁺) rather than a radical cation (M•+).
Key Characteristics of ESI-MS/MS Spectra for Isoxazoles:
-
Strong Precursor Ion Peak: The [M+H]⁺ or [M-H]⁻ is typically the base peak in the initial MS1 spectrum.
-
Controlled, Predictable Fragmentation: The MS/MS spectrum is much simpler than an EI spectrum, showing only the fragments derived from the selected precursor.
-
Novel Rearrangements: The controlled conditions of CID can reveal unique fragmentation pathways. For example, studies on the isoxazole-containing drug Valdecoxib in negative ion mode showed a novel two-step rearrangement involving the isoxazole ring upon CID, a pathway not observed in EI.[8]
Comparative Summary: EI-MS vs. ESI-MS/MS for Isoxazole Analysis
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization with Tandem MS (ESI-MS/MS) |
| Ionization Energy | High (Hard Ionization)[4] | Low (Soft Ionization)[9] |
| Typical Precursor | Radical Cation (M•+) | Protonated ([M+H]⁺) or Deprotonated ([M-H]⁻) Molecule |
| Molecular Ion Peak | Often weak or absent[10] | Typically the base peak in MS1 |
| Fragmentation | Extensive, complex, occurs in the source[9] | Controlled, occurs in the collision cell (MS/MS)[7] |
| Primary Information | Structural fingerprint from multiple fragments | Molecular weight confirmation and targeted structural data |
| Typical Application | GC-MS, analysis of volatile, non-polar compounds | LC-MS, analysis of polar, non-volatile compounds (e.g., drugs in plasma)[11][12] |
The Influence of Substituents on Fragmentation Pathways
The fragmentation of the isoxazole ring is not solely governed by the ionization technique; the identity and position of substituents play a critical role in directing cleavage events.[13]
-
Alkyl Substituents: In 3,5-dimethylisoxazoles, the presence of an additional alkyl group at the 4-position consistently produces strong fragment ions at m/z 110, 68, and 43, arising from mechanisms that follow the initial N-O bond cleavage.[2]
-
Aryl Substituents: In 3,5-diarylisoxazoles, the fragmentation pattern is so dependent on the substituent positions that it can be used to definitively distinguish between isomers.[14]
-
Functional Groups: During metabolism studies of Valdecoxib, a novel rearrangement was observed specifically for metabolites containing 5-hydroxymethyl or 5-carboxylic acid groups, demonstrating a clear directive effect from these functional moieties.[8] For sulfonamide-containing isoxazoles, a characteristic loss of SO₂ via rearrangement is a frequently encountered pathway in ESI-MS/MS.[15]
The underlying principle is that substituents that can stabilize a positive charge (electron-donating groups) or facilitate a specific rearrangement will promote the fragmentation pathways that lead to those stable product ions.[16]
Visualizing the Fragmentation & Workflow
To better understand these processes, we can visualize the core fragmentation event and a typical analytical workflow.
Caption: Core fragmentation pathway of the isoxazole ring under Electron Ionization (EI).
Caption: Standard experimental workflow for the analysis of isoxazole-containing compounds.
A Self-Validating Experimental Protocol for LC-MS/MS Analysis
Trustworthy data comes from robust, validated protocols. The following is a generalized, field-proven methodology for the quantitative analysis of an isoxazole-containing compound in a biological matrix (e.g., plasma), synthesized from multiple validated studies.[11][12][17]
Objective: To accurately quantify an isoxazole-containing analyte and characterize its primary fragments.
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like carbamazepine).[12]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Causality: Protein precipitation is a rapid and effective method to remove the bulk of matrix interferences that can suppress the ESI signal.[12][17] Acetonitrile is an efficient precipitating agent and is compatible with typical reversed-phase mobile phases.
Step 2: Chromatographic Separation (UPLC/HPLC)
-
Column: A C18 reversed-phase column (e.g., Waters Symmetry C18, 75 x 4.6 mm, 3.5 µm) is a standard choice.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[12][17]
-
Elution: Use either an isocratic (e.g., 20:80 Water:Methanol) or gradient elution program to achieve separation from endogenous components.[12]
-
Flow Rate: A typical flow rate is between 0.4 - 0.6 mL/min.[12]
-
Column Temperature: Maintain at a constant temperature (e.g., 40°C) for reproducible retention times.[18]
-
Causality: Chromatographic separation is crucial to prevent ion suppression and to separate the analyte from its isomers or metabolites, ensuring accurate quantitation. Formic acid is added to the mobile phase to facilitate protonation and improve ionization efficiency in positive mode ESI.
Step 3: Mass Spectrometric Detection (Tandem Quadrupole MS)
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Parameter Optimization:
-
Infuse a standard solution of the analyte directly into the mass spectrometer to determine the m/z of the precursor ion ([M+H]⁺).
-
Perform a product ion scan on the precursor ion to identify the most stable and abundant fragment ions.
-
Optimize the collision energy for each precursor → fragment transition to maximize signal intensity.
-
-
Example MRM Transition: For an isoxazole analog of curcumin, the transition monitored was m/z 366.1 → 145.1.[12]
-
Causality: MRM is the gold standard for quantitation in tandem mass spectrometry. It provides exceptional selectivity and sensitivity by monitoring a specific, unique fragmentation reaction for the analyte, filtering out background noise.[11]
Step 4: Method Validation
-
The protocol must be validated for linearity, accuracy, precision, selectivity, and matrix effect according to regulatory guidelines (e.g., ICH M10) to ensure the data is trustworthy and reproducible.[11]
Conclusion
The mass spectrometric analysis of isoxazoles is a nuanced field where the choice of methodology dictates the resulting data.
-
Electron Ionization provides a deep, but complex, structural fingerprint through extensive fragmentation, ideal for identifying unknown, volatile isoxazoles when coupled with GC.
-
Electrospray Ionization coupled with Tandem MS offers a controlled, targeted approach. It is the superior technique for confirming molecular weight and for the highly sensitive and selective quantitation of isoxazole-containing drugs and their metabolites in complex matrices, as is common in pharmacokinetic studies.
A thorough understanding of the fundamental instability of the N-O bond, combined with an appreciation for how ionization energy and substituent effects direct fragmentation, empowers the researcher to select the optimal analytical strategy and confidently interpret the resulting mass spectra.
References
-
Simons, B. K., & Lzi, R. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, Vol. 14, No. 6. [Link]
-
Bansal, A., & Silakari, O. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]
-
Gadek, T. R. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. [Link]
-
Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]
-
Ohashi, M., et al. (1969). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry. [Link]
-
Zhang, J. Y., & Breau, A. P. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry. [Link]
-
Kumar, V., et al. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Journal of Chromatography B. [Link]
-
Various Authors. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate. [Link]
-
Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry. [Link]
-
Wang, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
-
MyTutor. What is the difference between 'Electrospray Ionisation' and 'Electron Impact' during the ionisation stage in a mass spectrometer? MyTutor. [Link]
-
University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. University of Notre Dame. [Link]
-
Ziemianek, M., et al. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research. [Link]
-
Raposo, M. M., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules. [Link]
-
Tominaga, Y., et al. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. MDPI. [Link]
-
Giorgi, G. (2005). A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Journal of Mass Spectrometry. [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
PNNL. (2022). High-throughput native mass spectrometry as experimental validation for in silico drug design. Pacific Northwest National Laboratory. [Link]
-
Roberts, M. J., et al. (2007). Substituent effects on the gas-phase fragmentation reactions of sulfonium ion containing peptides. Journal of the American Society for Mass Spectrometry. [Link]
-
Hernández, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry. [Link]
-
Kang, P., & Le, B. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. [Link]
-
Dalsgaard, P. W., & Linnet, K. (2012). Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sci-Hub. Mass spectra of some alkyl isoxazoles / Organic Mass Spectrometry, 1969 [sci-hub.kr]
- 3. Sci-Hub. Fragmentation mechanisms of isoxazole / Organic Mass Spectrometry, 1981 [sci-hub.box]
- 4. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 5. researchgate.net [researchgate.net]
- 6. mytutor.co.uk [mytutor.co.uk]
- 7. A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 12. Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Substituent effects on the gas-phase fragmentation reactions of sulfonium ion containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Comparative Bioactivity of Isoxazole Structural Isomers
For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged heterocyclic motif, consistently appearing in a diverse array of biologically active compounds.[1] Its inherent electronic properties and synthetic tractability have made it a cornerstone in medicinal chemistry. However, the true potential of isoxazole-based drug candidates lies in the nuanced understanding of their structure-activity relationships (SAR). A subtle shift in the substitution pattern on the isoxazole ring can dramatically alter the compound's pharmacological profile, transforming a potent anticancer agent into an effective anti-inflammatory or antimicrobial drug.[2]
This guide provides an in-depth comparative analysis of the bioactivity of isoxazole structural isomers, moving beyond a mere catalog of activities to explore the causal relationships between structure and function. We will delve into the experimental data that underpins our understanding of these fascinating molecules, offering not just results, but the methodological framework necessary to validate and expand upon these findings.
The Decisive Role of Isomeric Scaffolds: A Comparative Overview
The arrangement of substituents around the isoxazole core is a critical determinant of biological activity. The most studied isomers in medicinal chemistry are the 3,5-disubstituted and 3,4-disubstituted isoxazoles, with 4,5-disubstituted isomers also demonstrating significant potential. The spatial orientation of the substituent groups dictates how the molecule interacts with its biological target, influencing binding affinity, selectivity, and ultimately, therapeutic efficacy.
Below, we compare the bioactivities of these isomeric families across key therapeutic areas, supported by experimental evidence.
Anticancer Activity: A Tale of Two Isomers
In the realm of oncology, the differential activity of isoxazole isomers is particularly pronounced, especially in the context of tubulin polymerization inhibition. Combretastatin A-4 (CA-4), a potent natural antimitotic agent, has inspired the development of numerous heterocyclic analogues, including isoxazoles. The comparative analysis of 3,5-diarylisoxazoles and 3,4-diarylisoxazoles as CA-4 analogues reveals a striking difference in their cytotoxic profiles.
A study focusing on CA-4 analogues found that while some 3,5-diarylisoxazole derivatives exhibited noticeable cytotoxicity against A549 and MCF7 cancer cell lines, a strategic shift to a 3,4-diarylisoxazole scaffold yielded compounds with pharmacodynamic profiles closely related to CA-4.[3] Two lead 3,4-diarylisoxazole compounds, 43 and 45 , not only showed selective cytotoxicity and antitubulin inhibition in vitro but also demonstrated significant tumor growth slowdown (66–74%) in mouse xenografts, slightly exceeding the effectiveness of Combretastatin A4-phosphate itself.[3]
Mechanism of Action: Tubulin Polymerization Inhibition
The anticancer activity of these diarylisoxazole isomers is primarily attributed to their ability to inhibit tubulin polymerization, a critical process in cell division. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]
The difference in potency between the 3,5- and 3,4-diarylisoxazole isomers can be attributed to the altered spatial arrangement of the aryl rings, which affects the molecule's ability to fit optimally into the colchicine-binding pocket.
Caption: Mechanism of tubulin inhibition by diarylisoxazole isomers.
Comparative Anticancer Activity Data
| Isoxazole Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-Diarylisoxazole (Compound IV) | A549, MCF7 | Nanomolar range | [3] |
| 3,4-Diarylisoxazole (Compound 43) | Various | Potent in vitro | [3] |
| 3,4-Diarylisoxazole (Compound 45) | Various | Potent in vitro | [3] |
| Isoxazole-naphthalene (Compound 5j) | MCF-7 | 1.23 ± 0.16 |
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Isoxazole derivatives have long been recognized for their anti-inflammatory properties, with several compounds functioning as inhibitors of cyclooxygenase (COX) enzymes.[5] These enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. The selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
While direct comparative studies of isoxazole isomers in the same series are not as prevalent as in anticancer research, a study on isoxazole-carboxamide derivatives provides valuable insights into the SAR of COX inhibition.[6] The study revealed that the substitution pattern on the phenyl rings attached to the isoxazole core significantly influences both potency and selectivity.[6]
For instance, compound A13 , a 5-methyl-isoxazole derivative with 3,4-dimethoxy and chloro substitutions on the phenyl rings, emerged as the most potent inhibitor against both COX-1 and COX-2, with IC50 values of 64 nM and 13 nM, respectively, demonstrating a favorable selectivity ratio for COX-2.[6] This highlights that while the core isoxazole scaffold is important, the nature and position of its substituents are critical for achieving high affinity and selectivity.
Mechanism of Action: Inhibition of COX Enzymes and Downstream Signaling
Isoxazole-based anti-inflammatory agents typically exert their effects by blocking the catalytic activity of COX enzymes. This, in turn, reduces the production of prostaglandins, key mediators of inflammation, pain, and fever. Furthermore, some isoxazole derivatives have been shown to modulate inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[7][8] Inhibition of these pathways can lead to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[8]
Caption: Inhibition of inflammatory pathways by isoxazole derivatives.
Comparative Anti-inflammatory Activity Data
| Isoxazole Derivative | Target | IC50 | Reference |
| Compound A13 | COX-1 | 64 nM | [6] |
| Compound A13 | COX-2 | 13 nM | [6] |
| Compound C6 | COX-2 | 0.55 ± 0.03 µM | [9] |
| Compound C5 | COX-2 | 0.85 ± 0.04 µM | [9] |
| Compound C3 | COX-2 | 0.93 ± 0.01 µM | [9] |
Antimicrobial Activity: The Impact of Substitution
The isoxazole ring is a common feature in a number of antibacterial and antifungal agents. The antimicrobial efficacy of isoxazole derivatives is highly dependent on the nature and position of the substituents. For example, studies on 3,5-disubstituted isoxazoles have shown that the presence of halogen atoms on the aryl rings can significantly enhance antibacterial and antitubercular activities.[10]
While a direct side-by-side comparison of different isoxazole isomers from a single study is limited in the provided search results, the collective evidence suggests that the electronic properties of the substituents play a crucial role. Electron-withdrawing groups, for instance, have been shown to increase the antimicrobial potency of some isoxazole derivatives.
Comparative Antimicrobial Activity Data
| Isoxazole Derivative Class | Microorganism | Activity | Reference |
| 3,5-Disubstituted Isoxazoles with Halogens | M. tuberculosis H37Rv | Significant activity | [10] |
| Isoxazole-carboxamide (Compound A8) | P. aeruginosa, K. pneumonia, C. albicans | MIC = 2 mg/ml | [6] |
| 3-Aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles | Gram-positive and Gram-negative bacteria, A. niger | Inspiring activity | [11] |
Experimental Protocols: A Foundation for Reliable Data
The credibility of any comparative bioactivity study rests on the robustness of its experimental methodologies. Here, we provide detailed, step-by-step protocols for key assays used to evaluate the anticancer and antimicrobial activities of isoxazole isomers. These protocols are designed to be self-validating, with built-in controls to ensure data integrity.
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of isoxazole isomers against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF7, PC3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Isoxazole isomer stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole isomers in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 2: Kirby-Bauer Disk Diffusion Assay for Antimicrobial Susceptibility
Objective: To qualitatively assess the antimicrobial activity of isoxazole isomers against various bacterial and fungal strains.
Principle: This method involves placing paper disks impregnated with a specific concentration of the test compound onto an agar plate that has been uniformly inoculated with a microorganism. The compound diffuses from the disk into the agar, and if it is effective at inhibiting microbial growth, a clear zone of inhibition will appear around the disk.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates
-
Sterile paper disks (6 mm diameter)
-
Isoxazole isomer stock solutions (in a suitable solvent like DMSO)
-
Sterile swabs
-
McFarland 0.5 turbidity standard
-
Positive control antibiotic disks (e.g., ciprofloxacin, ampicillin)
-
Negative control disks (impregnated with the solvent used to dissolve the compounds)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.[13]
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.[14] Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees each time.[14]
-
Disk Application: Aseptically place the paper disks impregnated with the isoxazole isomers onto the inoculated agar surface. Ensure the disks are firmly pressed onto the agar to ensure complete contact.[14] Space the disks at least 24 mm apart from center to center.[15] Include positive and negative control disks on each plate.
-
Incubation: Invert the plates and incubate them at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each disk.
-
Data Interpretation: Compare the zone diameters of the isoxazole isomers to those of the positive and negative controls. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Key steps in the Kirby-Bauer disk diffusion assay.
Conclusion: From Structural Isomerism to Therapeutic Innovation
The comparative analysis of isoxazole structural isomers underscores a fundamental principle in medicinal chemistry: subtle changes in molecular architecture can lead to profound differences in biological activity. The superior anticancer efficacy of 3,4-diarylisoxazoles over their 3,5-disubstituted counterparts as tubulin polymerization inhibitors serves as a compelling example. Similarly, the strategic placement of substituents on the isoxazole core is paramount for achieving potent and selective inhibition of inflammatory targets like COX-2 and for enhancing antimicrobial activity.
The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative studies, ensuring the generation of reliable and reproducible data. By understanding the intricate interplay between structure, mechanism, and activity, the scientific community can continue to unlock the full therapeutic potential of the versatile isoxazole scaffold, paving the way for the development of novel and more effective medicines.
References
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Al-Warhi, T., Sabt, A., El-Gamal, M., Anbar, A., Al-Sha'er, M., Al-Harbi, S., ... & Ali, A. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Scientific Reports, 12(1), 18693. [Link]
-
Silyanova, A. M., Chernysheva, E. S., Zherebker, A., Kochetkov, V. V., Grishin, Y. K., Zyk, N. V., & Vatsadze, S. Z. (2021). 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo. ACS Pharmacology & Translational Science, 4(2), 859–871. [Link]
-
Wang, Y., Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., ... & Li, J. (2021). Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[6][16][17]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 213, 113177.
-
Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Sharma, A., Kumar, V., & Jaitak, V. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. European Journal of Medicinal Chemistry, 223, 113511. [Link]
-
Liu, Y., Wang, Z., & Li, Y. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228. [Link]
- Kini, S., Bhat, A. R., Bhat, R., & Narayanaswamy, N. (2008). Synthesis and antimicrobial activity of new 3,5-disubstituted isoxazoles. Indian Journal of Heterocyclic Chemistry, 17(4), 333-336.
- Wang, L., Zhang, Y., Wang, Y., Wang, Y., Li, Y., & Wang, Y. (2020). Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. Arabian Journal of Chemistry, 13(11), 7949-7961.
- Yegian, A. (2009). Kirby-Bauer disk diffusion susceptibility test protocol. American Society for Microbiology.
- Advances in isoxazole chemistry and their role in drug discovery. (2022). RSC Advances, 12(1), 1-32.
-
Zribi, I., Jellali, K., Gati, W., Saidi, F., El-Gharbi, R., & Romerosa, A. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(10), 2315. [Link]
- A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Drug Delivery and Therapeutics, 14(12), 1-10.
-
Gobec, S., & Dolenc, M. S. (2020). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Molecules, 25(15), 3385. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved January 27, 2026, from [Link]
- The NF-kappaB-mediated control of ROS and JNK signaling. (2006).
-
MTT (Assay protocol. (2023, February 27). Protocols.io. Retrieved January 27, 2026, from [Link]
-
Alam, W., Khan, H., Jan, M. S., Rashid, U., Abusharha, A., & Daglia, M. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047. [Link]
- Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. (2024). Molecules, 29(14), 3381.
- Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap.
- Cell Viability Assays. (2013). Assay Guidance Manual.
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
- Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). International Journal of Molecular Sciences, 24(13), 10899.
- Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)
- Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. (2011). Global Science Books.
-
Zimecki, M., & Artym, J. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2686. [Link]
-
How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, January 3). YouTube. Retrieved January 27, 2026, from [Link]
- Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. (2023). Zanco Journal of Medical Sciences, 27(2), 24-34.
- Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis. (2024). Journal of Biomolecular Structure and Dynamics, 1-18.
- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv
-
Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 27, 2026, from [Link]
-
Non-Canonical NF-kB Signaling Pathway | Mechanism and Function. (2018, January 2). YouTube. Retrieved January 27, 2026, from [Link]
-
Disc Diffusion (Kirby-Bauer) Antimicrobial Susceptibility Testing. (2020, July 27). YouTube. Retrieved January 27, 2026, from [Link]
- NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023). International Journal of Molecular Sciences, 24(18), 14321.
- Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)
Sources
- 1. ijpca.org [ijpca.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. asm.org [asm.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Heterocyclic Cores in Drug Discovery: Methyl 4-acetyl-5-methylisoxazole-3-carboxylate in Focus
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. This guide provides an in-depth comparison of methyl 4-acetyl-5-methylisoxazole-3-carboxylate, a versatile isoxazole derivative, against a panel of commonly employed heterocyclic cores: pyrazole, imidazole, thiazole, and 1,2,4-oxadiazole. By examining their synthesis, physicochemical properties, and biological performance through experimental data, we aim to equip you with the insights necessary to make informed decisions in your drug design endeavors.
The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent feature in numerous approved pharmaceuticals.[1] Its prevalence stems from a unique combination of electronic properties, metabolic stability, and its ability to engage in various non-covalent interactions with biological targets. The subject of this guide, methyl 4-acetyl-5-methylisoxazole-3-carboxylate, is a polysubstituted isoxazole that offers multiple points for synthetic diversification, making it an attractive starting point for library synthesis and lead optimization.
A notable example of a successful drug featuring a related isoxazole core is Leflunomide , an immunomodulatory agent used in the treatment of rheumatoid arthritis.[2][3] Leflunomide is a pro-drug that is rapidly metabolized to its active form, teriflunomide, through the opening of the isoxazole ring. This bioactivation highlights the role of the isoxazole as not just a structural scaffold but also a modulator of pharmacokinetic properties.[4] The mechanism of action involves the inhibition of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway, thereby exerting an antiproliferative effect on activated lymphocytes.[2]
Comparative Analysis of Heterocyclic Cores
The choice of a heterocyclic core is often guided by the principle of bioisosterism, where one moiety is replaced by another with similar steric and electronic properties to modulate potency, selectivity, and pharmacokinetic parameters. Here, we compare the isoxazole core with four other widely used five-membered heterocycles.
Physicochemical Properties
The physicochemical properties of a heterocyclic core are paramount as they dictate solubility, permeability, and ultimately, the bioavailability of a drug candidate. The table below summarizes key computed physicochemical parameters for the parent heterocycles. It is important to note that these values are for the unsubstituted rings and will be significantly influenced by the nature and position of substituents.
| Heterocyclic Core | Molecular Weight ( g/mol ) | cLogP | pKa (Most Basic) | Topological Polar Surface Area (Ų) |
| Isoxazole | 69.06 | 0.35 | -2.97 | 21.57 |
| Pyrazole | 68.08 | 0.23 | 2.53 | 15.79 |
| Imidazole | 68.08 | -0.08 | 6.99 | 28.91 |
| Thiazole | 85.13 | 0.44 | 2.52 | 41.13 |
| 1,2,4-Oxadiazole | 70.05 | 0.22 | -4.60 | 34.36 |
Data sourced from chemical property prediction software and literature.[5][6][7]
Key Insights:
-
Isoxazole exhibits a moderate lipophilicity (cLogP) and is a very weak base, which can be advantageous for avoiding off-target interactions with acidic cellular compartments.
-
Pyrazole is slightly less lipophilic than isoxazole and is a weak base.
-
Imidazole is the most basic of the series, a property that can be exploited for salt formation to improve solubility but may also lead to interactions with acidic targets.
-
Thiazole is more lipophilic and possesses a larger polar surface area due to the sulfur atom.
-
1,2,4-Oxadiazole is a very weak base and is often used as a bioisostere for ester and amide groups due to its ability to act as a hydrogen bond acceptor.[8]
Synthesis and Functionalization
The ease of synthesis and the potential for introducing chemical diversity are critical considerations in the early stages of drug discovery.
Caption: Plausible synthetic pathways to the target isoxazole.
A key feature of the target molecule is the presence of a 5-methyl group, which is susceptible to lateral lithiation . This allows for the introduction of a wide range of electrophiles at this position, providing a powerful tool for generating structural diversity.[12]
-
Pyrazoles: Commonly synthesized via the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[13][14][15]
-
Imidazoles: The Radziszewski synthesis, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a classic method. Modern variations offer milder conditions and broader substrate scope.[1][16][17][18]
-
Thiazoles: The Hantzsch thiazole synthesis, the reaction of a haloketone with a thioamide, remains a widely used and robust method.
-
1,2,4-Oxadiazoles: Typically synthesized from amidoximes by reaction with acylating agents followed by cyclodehydration.[19][20][21][22]
Comparative Biological Activity and ADME-Tox Profiles
The ultimate test of a heterocyclic core's utility lies in its performance in biological systems. The following table presents a summary of comparative data gleaned from the literature. It is important to recognize that direct head-to-head comparisons across multiple studies can be challenging due to variations in assay conditions and the specific nature of the test compounds.
| Feature | Isoxazole | Pyrazole | Imidazole | Thiazole | 1,2,4-Oxadiazole |
| Common Biological Activities | Anticancer, Anti-inflammatory, Antimicrobial, Antiviral | Anticancer, Anti-inflammatory, Analgesic, Antimicrobial | Antifungal, Anticancer, Antihistaminic | Anticancer, Antidiabetic, Antihypertensive | Serotonin receptor agonism/antagonism, Antimicrobial |
| Metabolic Stability | Generally stable, but the N-O bond can be susceptible to reductive cleavage (as in Leflunomide). | Generally metabolically robust. | Can be susceptible to N-oxidation and C-oxidation. | The sulfur atom can be oxidized to sulfoxides and sulfones. | Generally considered metabolically stable, often used to replace labile ester groups. |
| Toxicity Profile | Varies widely with substitution. Some nitro-substituted isoxazoles can exhibit toxicity. | Generally well-tolerated, but some derivatives can show hepatotoxicity. | Can inhibit cytochrome P450 enzymes, leading to potential drug-drug interactions. | Can be associated with hepatotoxicity and skin reactions in some cases. | Generally considered to have a favorable toxicity profile. |
| Representative Drugs | Leflunomide, Valdecoxib | Celecoxib, Sildenafil (contains a pyrazolopyrimidinone core) | Clotrimazole, Ketoconazole | Ritonavir, Dasatinib | Ataluren |
Key Insights:
-
The isoxazole core is present in a diverse range of drugs, indicating its versatility. The potential for metabolic activation, as seen with Leflunomide, can be a double-edged sword, offering a pro-drug strategy but also a potential liability.[2][4][23]
-
Pyrazoles are also highly successful scaffolds, with Celecoxib being a blockbuster anti-inflammatory drug. Their metabolic stability is often a key advantage.[24]
-
Imidazoles are particularly prominent in antifungal agents, but their propensity to inhibit CYP enzymes requires careful consideration during drug development.[25]
-
Thiazoles are found in a variety of drugs, and their ability to act as hydrogen bond acceptors and their unique electronic properties contribute to their utility.
-
1,2,4-Oxadiazoles are frequently employed as bioisosteric replacements for esters and amides to improve metabolic stability and pharmacokinetic properties.[8]
Experimental Protocols
To provide a practical context for the synthesis of these heterocyclic cores, representative experimental protocols are outlined below.
Protocol 1: Synthesis of a 4-Acetyl-3-aryl-5-methylisoxazole (A model for the target compound)
This protocol is adapted from the 1,3-dipolar cycloaddition of a nitrile oxide with acetylacetone.[26]
Step 1: Formation of the Chlorooxime
-
To a stirred solution of the desired benzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude chlorooxime, which is used in the next step without further purification.
Step 2: 1,3-Dipolar Cycloaddition
-
To a stirred solution of the crude chlorooxime (1.0 eq) and acetylacetone (1.2 eq) in a suitable solvent (e.g., dichloromethane or toluene), add triethylamine (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-acetyl-3-aryl-5-methylisoxazole.
Protocol 2: Synthesis of a Functionalized Pyrazole via Knorr Synthesis
This is a general procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.[13]
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in ethanol or acetic acid, add the hydrazine derivative (1.0-1.2 eq).
-
Heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazole.
Caption: A generalized workflow for heterocyclic core utilization in drug discovery.
Conclusion
The selection of a heterocyclic core is a multifaceted decision that requires a deep understanding of the interplay between synthesis, physicochemical properties, and biological function. Methyl 4-acetyl-5-methylisoxazole-3-carboxylate and its parent isoxazole scaffold offer a compelling profile for drug discovery, characterized by synthetic tractability, a unique electronic signature, and proven success in approved therapeutics. However, a thorough evaluation of alternative cores such as pyrazole, imidazole, thiazole, and 1,2,4-oxadiazole is essential. Each of these heterocycles presents its own set of advantages and disadvantages in terms of synthesis, metabolic stability, and potential for off-target effects.
This guide has provided a comparative framework and supporting data to aid in this critical decision-making process. By leveraging the insights presented herein, researchers can more effectively navigate the complex landscape of heterocyclic chemistry and accelerate the discovery of novel and effective therapeutic agents.
References
-
Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. PMC. [Link]
-
Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. PMC. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC. [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. PMC. [Link]
-
Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. PMC. [Link]
-
Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. PMC. [Link]
-
Leflunomide. StatPearls - NCBI Bookshelf. [Link]
-
Synthesis of Functionalized Pyrazoles via Vanadium-Catalyzed C–N Dehydrogenative Cross-Coupling and Fluorescence Switch-On Sensing of BSA Protein. ACS Publications. [Link]
-
Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoest. ChemRxiv. [Link]
-
An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. ResearchGate. [Link]
-
Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. NIH. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC. [Link]
-
Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. ACS Publications. [Link]
-
A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. ResearchGate. [Link]
-
Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. ACS Publications. [Link]
-
Leflunomide (DMARD) pharmacology - mechanism of action, adverse effects and cholestyramine. YouTube. [Link]
-
Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. Arabian Journal of Chemistry. [Link]
-
Leflunomide: mode of action in the treatment of rheumatoid arthritis. PMC. [Link]
-
Synthesis and Biological Evaluation of 1,3,4-oxadiazole Linked Thiazole-Isoxazole-Pyridines as Anticancer Agents. ResearchGate. [Link]
-
4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]
-
Versatile and Scalable Method for Producing N-Functionalized Imidazoles. ACS Publications. [Link]
-
AN EFFICIENT AND MULTI-COMPONENT SYNTHESIS OF FUNCTIONALIZED PYRAZOLE DERIVATIVES. Semantic Scholar. [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Publications. [Link]
-
1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides with 1,3-Dioxolanes of .alpha.,.beta.-Unsaturated Aldehydes. ACS Publications. [Link]
-
Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][25][26]triazole and Imidazo[2,1-b][8][25][26]thiadiazole Derivatives. MDPI. [Link]
-
Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. Beilstein Journals. [Link]
-
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCr Journals. [Link]
- Preparation method of 5-methyl isoxazole-4-ethyl formate.
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Developing pyrazole–oxadiazole conjugates as potent anti-tubercular agents: an in silico and in vitro approach. RSC Publishing. [Link]
-
Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. MDPI. [Link]
-
Mechanism of Action Pharmacokinetics. accessdata.fda.gov. [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]
- N-functionalized imidazole-containing systems and methods of use.
-
Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. [Link]
-
Leflunomide. Wikipedia. [Link]
-
1,3-Dipolar cycloaddition route to nitrogen heterocyclic triones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. [Link]
-
Synthesis of functionalized pyrazoles (18–29). ResearchGate. [Link]
-
Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Chemaxon. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,…. OUCI. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
-
Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate. PrepChem.com. [Link]
-
Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing. [Link]
Sources
- 1. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leflunomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Leflunomide - Wikipedia [en.wikipedia.org]
- 4. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 7. chemaxon.com [chemaxon.com]
- 8. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Imidazole synthesis [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 22. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 23. youtube.com [youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

